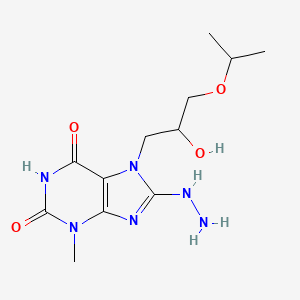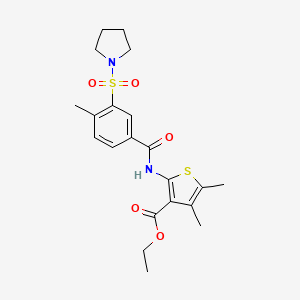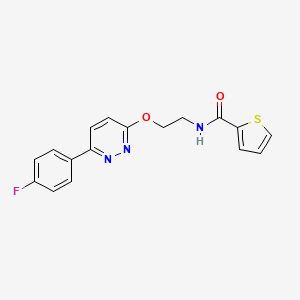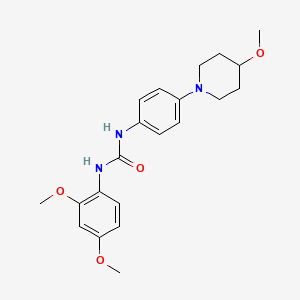![molecular formula C11H15NO B2514703 2-[(4-Methylphenyl)amino]cyclobutan-1-ol CAS No. 2164913-53-3](/img/structure/B2514703.png)
2-[(4-Methylphenyl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(4-Methylphenyl)amino]cyclobutan-1-ol" is a structurally unique molecule that incorporates a cyclobutane ring, a key structural motif known for its rigidity and potential to influence the stereochemical outcomes of reactions. The presence of the amino group and the phenyl ring suggests potential for interaction with biological systems, making it an interesting target for synthesis and study.
Synthesis Analysis
The synthesis of cyclobutane derivatives has been explored in several studies. For instance, the stereoselective synthesis of 2-aminocyclobutanols was achieved through photocyclization of alpha-amido alkylaryl ketones, which involved a Norrish/Yang reaction mechanism . Similarly, the synthesis of 2-aminocyclobutane-1-carboxylic acid derivatives was accomplished through enantiodivergent synthetic sequences, highlighting the ability to control stereochemistry in the formation of these rigid structures . Another approach involved the synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid using a photochemical [2+2] cycloaddition reaction . These methods demonstrate the versatility and creativity in synthesizing cyclobutane-containing amino acids and related structures.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit, which confers high rigidity to the molecules . The cyclobutane ring acts as a structure-promoting unit, influencing the overall conformation and potentially the biological activity of the molecule. The NMR structural study and DFT theoretical calculations support these findings, providing insight into the conformational preferences of these compounds in solution and the gas phase .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, 3-aminocyclobut-2-en-1-ones, which share a similar core to the compound of interest, can be functionalized at C-2 by reaction with electrophilic reagents, demonstrating the reactivity of the cyclobutane ring system . Additionally, the synthesis of 2-methyl- and 2-methylenecyclobutane amino acids through stereocontrolled interconversion of functional groups further illustrates the chemical versatility of these structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their rigid and compact structures. For instance, the synthesis of 2-methyl-1,3-cyclobutanedione revealed that it exists in solution and the solid state as the enol, with characteristic acid strength due to carbonyl dipole interaction . The rigidity of the cyclobutane ring also affects the NMR spectral properties, as seen in the homoallylic coupling observed for similar systems . These properties are crucial for understanding the behavior of cyclobutane derivatives in different environments and their potential applications.
Wissenschaftliche Forschungsanwendungen
VLA-4 Antagonism
A novel series of functionalized 3-aminocyclobut-2-en-1-ones, synthesized through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, have been identified as potent antagonists of VLA-4. These compounds, due to their unique functionalization, exhibit significant biological activity relevant to the study of immunological and inflammatory responses (Brand et al., 2003).
Development of β-Dipeptides
Efforts have been made in the stereodivergent synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. These β-amino acid derivatives led to the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, offering new insights into peptide and protein engineering (Izquierdo et al., 2002).
Solid-phase Peptide Synthesis
The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase has been found to be a novel method for the synthesis of [1,2,3]-triazoles in peptide backbones or side chains. This methodology is significant for the development of novel peptides with potential therapeutic applications (Tornøe et al., 2002).
Structure and Dynamics of β-Peptides
Research on (+)- and (-)-2-aminocyclobutane-1-carboxylic acids has led to the synthesis of highly rigid beta-peptides. These studies contribute to understanding the structural dynamics of peptides and proteins, which is crucial for drug design and protein engineering (Izquierdo et al., 2005).
Palladium-catalyzed C-C Bond Formation
3-(2-Hydroxyphenyl)cyclobutanones have been shown to react with aryl bromides in the presence of palladium catalysts. This reaction leads to the formation of 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving C-C bond cleavage and formation, highlighting the potential for the synthesis of complex organic molecules (Matsuda et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-methylanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)12-10-6-7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVSNIYESOZXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)amino]cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)

![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)


